molecular formula C20H12ClN5 B11457722 6-(4-Chlorophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-a]phthalazine

6-(4-Chlorophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11457722
M. Wt: 357.8 g/mol
InChI Key: MAZZXSWHGZIDHI-UHFFFAOYSA-N
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Description

3-[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE is a complex organic compound that belongs to the class of triazolophthalazine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE typically involves multiple steps, starting from readily available starting materials. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography . The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

3-[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE stands out due to its unique structure, which allows it to interact with multiple biological targets. Its ability to inhibit key enzymes involved in cancer progression and its broad-spectrum antimicrobial activity make it a valuable compound for further research and development .

Properties

Molecular Formula

C20H12ClN5

Molecular Weight

357.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C20H12ClN5/c21-15-9-7-13(8-10-15)18-16-5-1-2-6-17(16)20-24-23-19(26(20)25-18)14-4-3-11-22-12-14/h1-12H

InChI Key

MAZZXSWHGZIDHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3C4=CN=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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